CAM4066 - 2101206-81-7

CAM4066

Catalog Number: EVT-262564
CAS Number: 2101206-81-7
Molecular Formula: C26H26ClN3O4
Molecular Weight: 479.961
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
CAM4066 is a novel potent and selective CK2alpha inhibitor.
Source and Classification

CAM4066 was synthesized through a fragment-based drug discovery approach, which involves identifying small chemical fragments that bind to target proteins and subsequently linking them to create more potent inhibitors. Its classification falls under small-molecule inhibitors specifically targeting serine/threonine kinases, with a focus on CK2α.

Synthesis Analysis

The synthesis of CAM4066 involves several key steps:

  1. Fragment Assembly: The synthesis begins with the functionalization of 3-chloro-4-hydroxybenzaldehyde using DMAP (4-dimethylaminopyridine) as a catalyst to yield triflated products.
  2. Cross-Coupling Reaction: This intermediate undergoes Suzuki-Miyaura cross-coupling with benzene boronic acid, resulting in the formation of the αD ligand.
  3. Linker Attachment: Various di-amino linkers are combined with the αD fragment via reductive amination, yielding compounds that can be further modified.
  4. Final Coupling: The final product is obtained by coupling sulfonyl chlorides with deprotected amines, typically under microwave irradiation to enhance yields.
Molecular Structure Analysis

The molecular structure of CAM4066 reveals several critical features:

  • Binding Sites: It has distinct regions that interact with both the αD pocket and the ATP-binding site of CK2α.
  • Linker Configuration: The flexible linker connects these two binding regions and is crucial for maintaining proper orientation for effective binding.
  • Zwitterionic Nature: The compound exhibits zwitterionic characteristics due to the presence of both positively and negatively charged groups, which may influence its solubility and interaction dynamics.

Crystallographic studies have shown that CAM4066 forms stable interactions with conserved residues in CK2α, such as Lys68, through salt bridges and hydrogen bonds .

Chemical Reactions Analysis

CAM4066 primarily functions through its interaction with CK2α, leading to inhibition of its kinase activity. The key reactions involved include:

Experimental data indicate an IC50 value of approximately 370 nM for CAM4066 against CK2α, showcasing its potency compared to other inhibitors .

Mechanism of Action

The mechanism by which CAM4066 exerts its inhibitory effects involves several steps:

  1. Binding Affinity: Upon binding to both the αD pocket and ATP site, CAM4066 stabilizes a conformation that prevents substrate binding.
  2. Allosteric Modulation: By occupying the αD pocket, CAM4066 induces conformational changes in CK2α that further inhibit its catalytic activity.
  3. Selectivity Profile: Testing against a panel of kinases demonstrated that CAM4066 exhibits high selectivity for CK2α over other kinases, minimizing potential side effects associated with broader-spectrum kinase inhibitors .
Physical and Chemical Properties Analysis

CAM4066 possesses several notable physical and chemical properties:

  • Molecular Weight: It has a relatively high molecular weight, which may affect its bioavailability.
  • Solubility: Its zwitterionic nature contributes to moderate solubility in aqueous environments.
  • Stability: The compound is stable under physiological conditions but may have limited oral bioavailability due to its size and charge characteristics.

These properties are essential considerations for its development as a therapeutic agent .

Applications

CAM4066 has significant potential applications in scientific research and therapeutic development:

  • Cancer Research: Given its role in inhibiting CK2α, CAM4066 could be utilized in cancer studies where CK2 is implicated in tumor growth and survival pathways.
  • Drug Development: It serves as a lead compound for further optimization aimed at enhancing selectivity and reducing side effects for potential clinical applications against diseases linked to aberrant CK2 activity.
Introduction to CK2α Inhibition & CAM4066

Biochemical Context of CK2α in Cellular Regulation

CK2α (Casein Kinase 2 alpha) is a constitutively active serine/threonine kinase belonging to the CMGC family. It serves as a master regulator of over 300 cellular substrates, governing critical processes including:

  • Cell cycle progression and proliferation
  • Apoptosis evasion mechanisms
  • DNA damage response pathways
  • Inflammatory signaling cascades

In its physiological state, CK2 exists as a tetrameric holoenzyme composed of two catalytic subunits (CK2α and/or CK2α′) and a dimeric regulatory subunit (CK2β). Notably, CK2α is ubiquitously expressed and essential for viability, while CK2α′ exhibits restricted expression (primarily brain and testes) and non-essential functions. Pathologically, CK2α is dysregulated in diverse cancers (e.g., leukemia, breast, lung, glioblastoma) through overexpression, where it drives tumor survival and chemoresistance. Concurrently, CK2α′ upregulation is implicated in neurodegenerative pathologies, particularly Huntington's disease (HD), where genetic ablation studies demonstrate neuroprotective effects [2] [7].

Limitations of ATP-Competitive CK2α Inhibitors

Traditional CK2α inhibitors target the highly conserved ATP-binding pocket, resulting in significant pharmacological challenges:

Table 1: Limitations of ATP-Competitive vs. Allosteric CK2α Inhibitors

ParameterATP-Competitive (e.g., CX-4945)Allosteric (CAM4066)
SelectivityLow (nanomolar inhibition of ≥12 off-target kinases)High (exploits unique αD pocket)
Resistance PotentialHigh (susceptible to ATP-site mutations)Low (novel binding mechanism)
Mechanistic ClassType I/IIType IV (allosteric)
CK2α IC₅₀1 nM (CX-4945)320-670 nM
Primary Clinical TargetCancer (multiple Phase II trials)Preclinical (cancer/neuro)

CX-4945 (silmitasertib), the only CK2 inhibitor in clinical trials, exemplifies these limitations: It potently inhibits CK2α (IC₅₀ = 1 nM) but concurrently inhibits CLK2 more effectively than CK2α and shows nanomolar activity against other kinases. This promiscuity arises from the >95% sequence identity in the ATP-binding site across the human kinome, making selectivity unattainable with orthosteric inhibitors [2] [7].

Rationale for Novel Allosteric Inhibition Strategies

The discovery of CAM4066 emerged from systematic efforts to circumvent ATP-site limitations through structural biology. Computational and crystallographic analyses of CK2α identified a cryptic allosteric pocket adjacent to the ATP site, termed the "αD pocket." Key characteristics include:

  • Location: Behind the αD loop, distal from the catalytic cleft
  • Structural plasticity: Formed by rearrangement of Tyr125 and Phe121 residues
  • Selectivity potential: Contains non-conserved residues distinguishing CK2α from other kinases

This pocket enabled a novel inhibition mechanism: allosteric anchoring combined with ATP-site engagement. CAM4066 was rationally designed to exploit this dual binding mode, representing the first CK2α inhibitor achieving selectivity through non-ATP-competitive interactions [6] [7].

Properties

CAS Number

2101206-81-7

Product Name

CAM4066

IUPAC Name

3-(3-{3-[(2-Chloro-biphenyl-4-ylmethyl)-amino]-propionylamino}-propionylamino)-benzoic acid

Molecular Formula

C26H26ClN3O4

Molecular Weight

479.961

InChI

InChI=1S/C26H26ClN3O4/c27-23-15-18(9-10-22(23)19-5-2-1-3-6-19)17-28-13-11-24(31)29-14-12-25(32)30-21-8-4-7-20(16-21)26(33)34/h1-10,15-16,28H,11-14,17H2,(H,29,31)(H,30,32)(H,33,34)

InChI Key

NZDQDPKZQDWCOF-UHFFFAOYSA-N

SMILES

O=C(O)C1=CC=CC(NC(CCNC(CCNCC2=CC=C(C3=CC=CC=C3)C(Cl)=C2)=O)=O)=C1

Solubility

Soluble in DMSO

Synonyms

CAM4066; CAM-4066; CAM 4066

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.